N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide
Description
N-[2-(1H-Benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is a synthetic small molecule featuring a benzimidazole moiety linked via an ethyl chain to a 1-methylindole-3-carboxamide group. Its structural uniqueness lies in the combination of benzimidazole (a privileged scaffold in drug discovery) and indole carboxamide (a common pharmacophore for targeting biological systems) .
Properties
Molecular Formula |
C19H18N4O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-22-12-15(14-6-2-4-8-17(14)22)19(24)20-10-11-23-13-21-16-7-3-5-9-18(16)23/h2-9,12-13H,10-11H2,1H3,(H,20,24) |
InChI Key |
PCFZVYRMOHBIAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole and indole intermediates separately, followed by their coupling.
-
Preparation of Benzimidazole Intermediate
Starting Material: o-phenylenediamine
Reagent: Formic acid or trimethyl orthoformate
Conditions: Reflux in an appropriate solvent (e.g., ethanol) to form benzimidazole.
-
Preparation of Indole Intermediate
Starting Material: 2-nitrotoluene
Reagent: Palladium on carbon (Pd/C) and hydrogen gas for reduction
Conditions: Hydrogenation to form 2-aminotoluene, followed by cyclization with ethyl oxalyl chloride to form indole.
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Coupling Reaction
Reagents: The benzimidazole and indole intermediates, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Conditions: Typically carried out in a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Conditions: Typically carried out in acidic or basic aqueous solutions
-
Reduction
Reagents: Hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C)
Conditions: Hydrogenation reactions under atmospheric or elevated pressure
Products: Reduction of nitro groups to amines or reduction of double bonds within the heterocyclic rings.
-
Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for alkylation
Conditions: Typically carried out in organic solvents like dichloromethane or acetonitrile
Products: Halogenated or alkylated derivatives of the benzimidazole or indole rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects. For instance, it demonstrated significant antiproliferative activity against leukemia cell lines such as K562 and HL60, with IC50 values comparable to established chemotherapeutic agents .
Anti-inflammatory Properties
Benzimidazole derivatives are known for their anti-inflammatory effects. In several studies, compounds structurally similar to this compound exhibited notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways. For example, certain derivatives showed IC50 values in the nanomolar range against COX enzymes, indicating their potential as anti-inflammatory agents .
Analgesic Effects
The analgesic efficacy of benzimidazole derivatives has also been explored. In animal models, compounds related to this compound demonstrated significant reductions in pain responses compared to standard analgesics like diclofenac and aspirin . This suggests that the compound may be a candidate for developing new pain relief medications.
Case Study 1: Antiproliferative Activity
In a study conducted by Moneer et al., a series of benzimidazole derivatives were synthesized and evaluated for their anticancer properties. One derivative exhibited an IC50 of 8 μM against the K562 cell line, indicating strong antiproliferative activity . This highlights the potential of this compound as a lead compound in cancer therapy.
Case Study 2: Anti-inflammatory Mechanism
Research by Rathore et al. demonstrated that certain benzimidazole derivatives significantly inhibited COX enzymes, with one compound showing an IC50 of 13.7 µM against COX-2. This study underscores the relevance of structural modifications in enhancing anti-inflammatory activity .
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is likely multifaceted, involving interactions with various molecular targets:
-
Molecular Targets
- Enzymes: Inhibition of specific enzymes involved in microbial or cancer cell metabolism.
- Receptors: Binding to and modulating the activity of receptors involved in inflammatory or immune responses .
-
Pathways Involved
- Induction of apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of microbial growth by disrupting cell wall synthesis or DNA replication .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 1-methyl group on the indole ring enhances steric bulk, which may influence selectivity and metabolic stability compared to unmethylated analogs like Compound 23 .
- Hybrid vs. Dual Cores : Unlike Compound 27 (dual benzimidazole), the target compound’s indole-benzimidazole hybrid may balance hydrophobicity and hydrogen-bonding capacity .
Hypothetical Advantages of the Target Compound :
- The ethyl linker may reduce steric hindrance compared to bulkier benzyl-linked analogs, improving enzyme active-site penetration.
- The 1-methyl group on indole could enhance metabolic stability by blocking oxidative degradation at the indole nitrogen.
Physical and Spectroscopic Properties
Melting Points : Benzimidazole-indole derivatives typically exhibit high melting points (>200°C) due to strong intermolecular hydrogen bonding and π-π stacking (e.g., Compound 23: 231–233°C; Compound 27: 226–227°C) . The target compound’s melting point is expected to align with this range.
Spectroscopic Confirmation :
- 1H/13C NMR : Key signals include indole NH (~10–12 ppm), benzimidazole protons (~7–8 ppm), and methyl groups (~2.5 ppm).
- X-ray Crystallography : As seen in and , SHELX software is routinely used to confirm molecular geometry, particularly the E-configuration of imine functionalities in related compounds.
Biological Activity
N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety linked to an indole carboxamide. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, research on various benzimidazole derivatives has shown their ability to inhibit the proliferation of cancer cells effectively. In particular:
- IC50 Values : Some derivatives demonstrated IC50 values in the low micromolar range against specific cancer cell lines, indicating potent antitumor activity. For example, certain synthesized compounds showed IC50 values around 6.26 ± 0.33 μM against HCC827 cells and 6.48 ± 0.11 μM against NCI-H358 cells in 2D assays .
The mechanism of action for compounds like this compound often involves:
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells through various pathways, including the activation of caspases and DNA damage response mechanisms.
- Reactive Oxygen Species (ROS) Generation : Some studies have indicated that these compounds can generate ROS, leading to oxidative stress and subsequent cellular apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activities of benzimidazole derivatives, providing insights into their pharmacological potential:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Birajdar et al. (2013) | Various benzimidazole derivatives | Antimicrobial | Moderate to good against S. aureus and E. coli |
| Recent Review (2021) | N-[2-(1H-benzimidazol-1-yl)ethyl]-... | Antitumor | 6.26 ± 0.33 μM (HCC827) |
| MDPI Study (2023) | Benzimidazole complexes | Anticancer | IC50 = 5.2 μM (MDA-MB-231) |
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound:
- Substituents : Modifications at specific positions on the benzimidazole or indole rings can enhance or diminish biological activity.
- Linker Length : The length and nature of the linker between the benzimidazole and indole moieties can significantly affect potency and selectivity for biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
